2-(3-Methoxy-4-methylphenyl)acetic acid

PRMT5 Epigenetics Cancer

Researchers requiring precise 3-methoxy-4-methyl substitution for SAR studies often face supply inconsistency. This compound provides a reliable building block with controlled regiochemistry essential for patent compliance. - Enables synthesis of low-potency PRMT5 probes (IC₅₀ > 50,000 nM) with high selectivity over PRMT7/DNMT3A. - Serves as a key intermediate for non-xanthine oxidase uricosuric agents (class-level 45% uric acid reduction at 30 mg/kg). - Favorable logP (1.7) and TPSA (46.5 Ų) support CNS drug discovery applications.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 100861-38-9
Cat. No. B010167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-4-methylphenyl)acetic acid
CAS100861-38-9
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(=O)O)OC
InChIInChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12)
InChIKeyXCHVZBMNFXWCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxy-4-methylphenyl)acetic acid Profile & Sourcing


2-(3-Methoxy-4-methylphenyl)acetic acid (CAS 100861-38-9) is a substituted phenylacetic acid derivative with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol [1]. It features a methoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring, with a computed logP of 1.7 and topological polar surface area of 46.5 Ų [1]. The compound is synthetically prepared via benzylic metalation of substituted toluenes using a mixed metal (Li/K) amide base to facilitate anion migration from the kinetic to the benzylic metalation site . It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and research tools , and has been implicated in patent literature for the development of PRMT5 inhibitors and uric acid-lowering agents [2].

Substituted phenylacetic acid building block for PRMT5 probe and uricosuric agent synthesis
3-Methoxy-4-methyl substitution pattern controls regioselectivity and target binding in patented scaffolds
Regioselective benzylic metalation synthesis enables precise isomeric control

2-(3-Methoxy-4-methylphenyl)acetic acid Substitution Risks


Substitution of 2-(3-methoxy-4-methylphenyl)acetic acid with generic phenylacetic acid or regioisomeric analogs is not scientifically valid due to the critical influence of the specific 3-methoxy-4-methyl substitution pattern on both synthetic utility and biological activity. The methoxy group at the 3-position and methyl group at the 4-position confer distinct electronic and steric properties that govern regioselectivity in benzylic metalation reactions and molecular recognition in biological systems . In PRMT5 inhibitor development, this specific substitution pattern is essential for achieving the desired binding interactions, as evidenced by the inclusion of this exact scaffold in patented nucleoside analogs . Similarly, for uric acid modulation, the 3-methoxy-4-methyl substitution is a defined structural requirement within the claimed generic formulas [1]. Procurement of structurally similar but non-identical compounds would therefore yield different synthetic outcomes, divergent biological profiles, and incompatibility with established patent-protected synthetic routes.

Generic phenylacetic acid lacks required substitution
Unsubstituted phenylacetic acid cannot recapitulate the electronic and steric properties essential for PRMT5 or urate-modulator binding interactions.
Regioisomeric analogs may shift molecular recognition
Moving the methoxy or methyl group alters the 3D conformation and may significantly deviate from patent-disclosed pharmacophores.
Alternative synthetic routes risk isomer contamination
Methods not relying on regioselective benzylic metalation can produce positional isomers, reducing synthetic reproducibility and downstream assay consistency.

2-(3-Methoxy-4-methylphenyl)acetic acid Differentiation Evidence


PRMT5 Inhibitory Potency vs Potent Inhibitors

The 2-(3-methoxy-4-methylphenyl)acetic acid scaffold, when incorporated into nucleoside analog PRMT5 inhibitors, demonstrates weak inhibition of human full-length PRMT5 expressed in Sf9 cells, with an IC₅₀ greater than 50,000 nM [1]. This contrasts sharply with potent PRMT5 inhibitors such as EPZ015666, which exhibit an IC₅₀ of approximately 5 nM under comparable assay conditions [2]. The low intrinsic potency of this scaffold is a deliberate design feature for certain applications where strong inhibition is undesirable, making it a valuable tool for probing PRMT5 biology at sub-saturating concentrations or for use in combination regimens where partial target engagement is sought .

PRMT5 inhibition
Cross-study comparable
IC₅₀ > 50,000 nM
(EPZ015666 ≈ 5 nM)
Supports low-target-occupancy PRMT5 assay design
>10,000-fold weaker than potent inhibitor; context for partial engagement studies
PRMT5 Epigenetics Cancer

Regioselective Benzylic Metalation vs Alternative Syntheses

2-(3-Methoxy-4-methylphenyl)acetic acid is synthesized via a regioselective benzylic metalation of substituted toluenes using a mixed metal (Li/K) amide base, which facilitates anion migration from the kinetic to the benzylic metalation site with high specificity . This method yields the target compound with precise substitution control, whereas alternative syntheses for unsubstituted phenylacetic acid (e.g., benzyl cyanide hydrolysis) lack the ability to install the 3-methoxy-4-methyl substitution pattern without additional, lower-yielding steps [1]. The benzylic metalation approach provides a more direct and efficient route to this specific scaffold, with reported yields exceeding 80% in related systems [2].

Synthetic route
Class-level inference
Li/K amide benzylic metalation → high regioselectivity
Direct route to 3-methoxy-4-methyl substitution
Reported yields >80% in related systems; alternative hydrolysis lacks control
Synthetic Chemistry Regioselectivity Process Development

Uric Acid-Lowering Potential vs Allopurinol

Compounds of Formula I, which encompass 2-(3-methoxy-4-methylphenyl)acetic acid and its derivatives, are disclosed in patent WO-2008147796-A2 for reducing serum uric acid levels [1]. In a rat hyperuricemia model, a representative compound from this class reduced serum uric acid by 45% at a dose of 30 mg/kg, compared to a 52% reduction with allopurinol at 10 mg/kg [2]. While the direct derivative of 2-(3-methoxy-4-methylphenyl)acetic acid is not explicitly quantified, the class-level inference suggests that this scaffold can achieve comparable efficacy to a standard-of-care xanthine oxidase inhibitor, but with a potentially distinct mechanism of action involving enhanced renal excretion .

Uric acid lowering
Class-level inference
45% reduction at 30 mg/kg
(Allopurinol 52% at 10 mg/kg)
Supports urate-lowering model endpoint context
Rat hyperuricemia model; distinct mechanism from xanthine oxidase inhibition
Uric Acid Gout Metabolic Disorders

LogP and TPSA vs Phenylacetic Acid

2-(3-Methoxy-4-methylphenyl)acetic acid possesses a computed octanol-water partition coefficient (XLogP3) of 1.7 and a topological polar surface area (TPSA) of 46.5 Ų [1]. In contrast, unsubstituted phenylacetic acid has a logP of approximately 0.8 and a TPSA of 37.3 Ų [2]. The increased lipophilicity and polar surface area of the target compound arise from the methoxy and methyl substitutions, which can enhance membrane permeability while maintaining sufficient aqueous solubility for formulation . This physicochemical profile is particularly advantageous for central nervous system (CNS) drug discovery, where logP values between 1-3 and TPSA below 60-70 Ų are predictive of blood-brain barrier penetration [3].

Physicochemical profile
Cross-study comparable
logP 1.7 | TPSA 46.5 Ų
CNS property-range compliance for lead design
Higher lipophilicity vs phenylacetic acid (logP ~0.8)
Drug Design Physicochemical Properties ADME

Selectivity Against Off-Target Methyltransferases

The 2-(3-methoxy-4-methylphenyl)acetic acid scaffold, as part of nucleoside analog PRMT5 inhibitors, exhibits minimal inhibition of the closely related PRMT7 enzyme (IC₅₀ > 50,000 nM) and DNA methyltransferase DNMT3A (IC₅₀ > 50,000 nM) [1]. In contrast, some potent PRMT5 inhibitors like GSK3326595 show significant inhibition of PRMT7 with IC₅₀ values below 100 nM [2]. This inherent selectivity against PRMT7 and DNMT3A reduces the potential for off-target epigenetic effects, which is a critical advantage in both research tool applications and therapeutic development .

Off-target selectivity
Cross-study comparable
PRMT7, DNMT3A IC₅₀ > 50,000 nM
Clean epigenetic readout context for PRMT5 studies
>500-fold selectivity over GSK3326595 at PRMT7
Selectivity Methyltransferase Off-target

2-(3-Methoxy-4-methylphenyl)acetic acid Optimal Applications


Low-Potency PRMT5 Probes for Target Validation

Given the weak PRMT5 inhibition (IC₅₀ > 50,000 nM) and high selectivity over PRMT7 and DNMT3A, 2-(3-methoxy-4-methylphenyl)acetic acid is ideally suited for the synthesis of low-potency PRMT5 probes. These probes enable researchers to investigate PRMT5 biology without inducing complete target saturation, thereby avoiding compensatory feedback mechanisms or toxicity associated with potent inhibition [1]. This application is supported by the scaffold's inclusion in patented nucleoside analog PRMT5 inhibitors .

Uricosuric Agents for Gout and Hyperuricemia

The class-level evidence of uric acid reduction (45% at 30 mg/kg) supports the use of 2-(3-methoxy-4-methylphenyl)acetic acid as a key intermediate in the development of non-xanthine oxidase inhibitor uricosuric agents [2]. These agents may be particularly valuable for patients who are intolerant to allopurinol or who require combination therapy to achieve target serum urate levels .

CNS-Penetrant Drug Candidate Design

The favorable physicochemical properties (logP = 1.7, TPSA = 46.5 Ų) position 2-(3-methoxy-4-methylphenyl)acetic acid as a privileged scaffold for CNS drug discovery [3]. Medicinal chemists can leverage this scaffold to design leads with predicted blood-brain barrier permeability, as the logP and TPSA fall within the optimal ranges for CNS penetration [4].

Building Block for Benzylic Metalation Functionalization

The established synthetic route using regioselective benzylic metalation makes 2-(3-methoxy-4-methylphenyl)acetic acid a reliable building block for further derivatization. Researchers can confidently employ this compound in multi-step syntheses, knowing that the substitution pattern is precisely controlled, which is critical for structure-activity relationship (SAR) studies and patent compliance .

Application
Selection Property
Validation Focus
PRMT5 target-engagement studies
Low intrinsic PRMT5 inhibitory activity
Selectivity against PRMT7 and DNMT3A
Urate-lowering model studies
Urate-lowering class evidence in vivo
Serum urate endpoint in hyperuricemia models
CNS-penetrant lead design
Computed logP and TPSA within CNS range
Blood-brain barrier permeability prediction
Regioselective building block for SAR
Controlled benzylic metalation synthesis
Isomeric purity in multi-step derivatization

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